molecular formula C4H6N4OS B063042 2-Amino-1,3-thiazole-5-carbohydrazide CAS No. 176179-11-6

2-Amino-1,3-thiazole-5-carbohydrazide

Cat. No.: B063042
CAS No.: 176179-11-6
M. Wt: 158.18 g/mol
InChI Key: PAOMKCPLNJKURD-UHFFFAOYSA-N
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Description

2-Amino-1,3-thiazole-5-carbohydrazide is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-thiazole-5-carbohydrazide typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The general reaction can be represented as follows:

  • Thiosemicarbazide + α-Haloketone → Intermediate
  • Intermediate → this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,3-thiazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-1,3-thiazole-5-carbohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,3-thiazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-Amino-5-chlorothiazole
  • 2-Amino-4-methylthiazole
  • 2-Amino-5-methylthiazole

Comparison: Compared to its analogs, 2-Amino-1,3-thiazole-5-carbohydrazide exhibits unique properties due to the presence of the carbohydrazide group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

2-amino-1,3-thiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-4-7-1-2(10-4)3(9)8-6/h1H,6H2,(H2,5,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOMKCPLNJKURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332844
Record name 2-amino-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176179-11-6
Record name 2-amino-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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